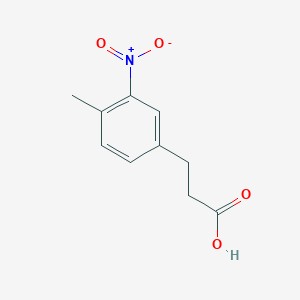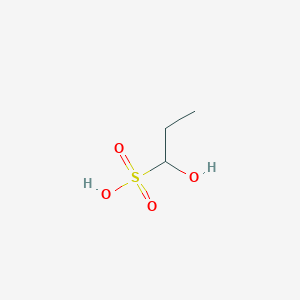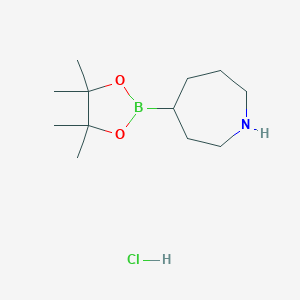
Tert-butyl4-(2-chloroethyl)oxane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate is a chemical compound with the molecular formula C12H21ClO3 and a molecular weight of 248.75 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxyoxane-4-carboxylate with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through standard techniques such as recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and interactions due to its reactivity and functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate involves its reactivity with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in biochemical studies to probe molecular interactions and pathways .
Comparison with Similar Compounds
Tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a chloroethyl group, leading to different reactivity and applications.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
These similar compounds highlight the versatility of the tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate scaffold in chemical synthesis and research applications.
Properties
Molecular Formula |
C12H21ClO3 |
|---|---|
Molecular Weight |
248.74 g/mol |
IUPAC Name |
tert-butyl 4-(2-chloroethyl)oxane-4-carboxylate |
InChI |
InChI=1S/C12H21ClO3/c1-11(2,3)16-10(14)12(4-7-13)5-8-15-9-6-12/h4-9H2,1-3H3 |
InChI Key |
LEURLLDFMORIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCOCC1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Morpholin-3-yl)benzo[d]oxazole](/img/structure/B13566760.png)


![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)
![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)






